2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Metal-organic frameworks Porosity Surface area

Standard unsubstituted biphenyl dicarboxylate linkers fail to predict MOF outcomes. The 2-nitro group fundamentally alters acidity, coordination, and topology. - **Controlled topology**: Enables mixed-linker WUF-22 (BET 2497 m²·g⁻¹) for CO₂ capture; nitro alone cannot form IRMOF-9. - **Post-synthetic handle**: Stable under solvothermal conditions; reduces to amine after framework assembly for covalent modification. - **WUF-15 formation**: With Sr(NO₃)₂ yields nitro-lined channels (~18 Å, ~9 Å) for selective binding. ≥97% purity. Supplied as crystalline solid. Shipped ambient.

Molecular Formula C14H9NO6
Molecular Weight 287.22 g/mol
CAS No. 1314484-59-7
Cat. No. B3097627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
CAS1314484-59-7
Molecular FormulaC14H9NO6
Molecular Weight287.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)11-6-5-10(14(18)19)7-12(11)15(20)21/h1-7H,(H,16,17)(H,18,19)
InChIKeyOTDUJVQMQBNMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid: Nitro-Functionalized Linker for MOF Synthesis


2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS 1314484-59-7; synonym: 2-nitro-4,4'-biphenyldicarboxylic acid, H₂bpdcNO₂) is a nitro-functionalized aromatic dicarboxylic acid with molecular formula C₁₄H₉NO₆ and a molecular weight of 287.23 g·mol⁻¹ . It belongs to the class of 4,4'-biphenyldicarboxylic acid (H₂bpdc) derivatives bearing a single electron-withdrawing nitro substituent at the 2-position. Commercially available at ≥97% purity , this compound serves primarily as an organic linker for the construction of metal-organic frameworks (MOFs), where the nitro group imparts distinct electronic, steric, and reactivity characteristics that diverge markedly from the unsubstituted parent linker.

1
Workflow

Nitro-functionalized biphenyl dicarboxylate linker for metal-organic framework synthesis

2
Functional role

Electron-withdrawing nitro group alters coordination geometry and inter-ligand interactions

3
Procurement context

May require mixed-linker strategies; topology outcome can diverge from unsubstituted parent linker

Why Generic Biphenyl Dicarboxylates Fail as Replacements


Simple isoreticular substitution of biphenyl dicarboxylate linkers does not translate into predictable MOF properties. The 2-nitro group is not a passive spectator: it exerts a strong electron-withdrawing effect that alters carboxylate acidity, metal coordination geometry, and inter-ligand interactions, fundamentally redirecting framework topology. Direct synthesis attempts with the unfunctionalized parent H₂bpdc yield IRMOF-9, while the nitro analog fails to produce this phase and instead forms distinct interpenetrated architectures [1]. In DUT-5-type frameworks, the nitro-functionalized linker yields a product with only 29% of the specific surface area of the parent MOF, whereas the amino analog retains 84% [2]. Furthermore, the dinitro analogue undergoes in situ ligand transformation under solvothermal conditions, while the mono-nitro derivative is stable [3]. These divergent outcomes mean that selecting the correct functionalized linker is not a matter of preference but a prerequisite for obtaining the intended MOF topology, porosity, and post-synthetic reactivity.

This linker
2-Nitro-bpdc
May direct interpenetrated architectures; distinct phase outcome vs. parent H₂bpdc
Unsubstituted analog
H₂bpdc
Gives IRMOF-9 topology; simple replacement does not preserve framework identity
This linker
Mono-nitro substitution
Stable under solvothermal conditions; retains ligand integrity in Sr-MOF synthesis
Dinitro analog
2,2'-Dinitro-bpdc
Undergoes in situ transformation to nonporous product; not a reliable substitute
This linker
Nitro group present
Porosity penalty in DUT-5-type frameworks; BET surface area significantly lower than amino analog
Amino analog
H₂bpdcNH₂
Retains ~84% of parent porosity; preferred when high surface area is critical

Comparative Evidence: Nitro Linker vs. Closest Analogs


BET Surface Area: Nitro vs. Unfunctionalized DUT-5

When employed as the sole linker in DUT-5 synthesis, 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid produces DUT-5-nitro with a BET specific surface area of only 550 m²·g⁻¹ and a micropore volume of 0.15 cm³·g⁻¹. In contrast, the unsubstituted parent H₂bpdc yields DUT-5 with 1880 m²·g⁻¹ and 0.61 cm³·g⁻¹ under identical solvothermal conditions [1]. This represents a 71% reduction in accessible surface area, indicating that the nitro group severely impedes the formation of the characteristic DUT-5 pore architecture.

BET Surface Area
Head-to-head
550 vs 1880 m²·g⁻¹
71% lower surface area for nitro linker in DUT-5 topology
N₂ physisorption, 77 K; Dalton Trans., 2015
Metal-organic frameworks Porosity Surface area DUT-5 topology

Porosity Retention Across Functional Groups in DUT-5

In a controlled comparison of functional group effects on DUT-5 porosity, the amino analog DUT-5-amine exhibits a BET surface area of 1570 m²·g⁻¹ (84% retention relative to parent DUT-5), while DUT-5-nitro delivers only 550 m²·g⁻¹ (29% retention) [1]. The DUT-5-alkyne variant gives intermediate values (1270 m²·g⁻¹, 68% retention). These data demonstrate that the nitro group is uniquely detrimental to framework porosity among the common functional groups tested.

Porosity Retention
Head-to-head
Nitro 29% vs amino 84%
Nitro group reduces porosity far more than other substituents
Relative to parent DUT-5; Dalton Trans., 2015
Structure-property relationship Functional group effect Porosity retention

IRMOF-9 Topology Access with Mixed-Linker Strategy

The solvothermal reaction of 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H₂bpdcNO₂) with Zn(NO₃)₂·6H₂O in DMF does not produce a functionalized variant of IRMOF-9. Instead, the major product is WUF-21, an interpenetrated diamondoid MOF with a pentazinc core, along with a secondary phase WUF-23 containing a dodecazinc SBU [1]. Only by doping the starting ligand mixture with unsubstituted [1,1'-biphenyl]-4,4'-dicarboxylic acid (H₂bpdc) can nitro-functionalized IRMOF-9 (WUF-22) be obtained, which exhibits a BET surface area of 2497 m²·g⁻¹ [1]. This demonstrates that the nitro ligand alone is incapable of directing the IRMOF-9 topology.

IRMOF-9 Topology
Head-to-head
Nitro alone: no IRMOF-9; mixed-linker: WUF-22
Pure nitro linker cannot direct IRMOF-9 phase; doping required
Zn(NO₃)₂·6H₂O, DMF; Aust. J. Chem., 2019
MOF topology control Mixed-linker strategy IRMOF-9

Ligand Stability: Mono-Nitro vs. Dinitro in Sr-MOF Synthesis

Under identical solvothermal conditions with Sr(NO₃)₂, the mono-nitro linker H₂bpdcNO₂ forms the porous MOF WUF-15 with channels (~18 Å and ~9 Å) lined with intact nitro groups, as confirmed by SCXRD and PXRD [1]. In contrast, the 2,2'-dinitro analog H₂bpdc(NO₂)₂ undergoes an unexpected in situ transformation to benzo[c]cinnoline-3,8-dicarboxylic acid (H₂bc), producing the nonporous coordination polymer WUF-17 instead of the intended isoreticular MOF [1]. This demonstrates that the mono-nitro substitution pattern confers crucial ligand stability absent in the dinitro derivative.

Ligand Stability
Head-to-head
Mono-nitro: porous WUF-15; dinitro: nonporous WUF-17
Mono-nitro linker survives synthesis; dinitro transforms unexpectedly
Sr(NO₃)₂ solvothermal; Cryst. Growth Des., 2018
Ligand stability Solvothermal chemistry Strontium-organic frameworks

Functional Group Survival in Solvothermal MOF Synthesis

ATR-IR spectroscopy of DUT-5-nitro confirms the presence of the nitro functionality with characteristic bands at 1533 cm⁻¹ and 1355 cm⁻¹ after solvothermal synthesis, proving the group's stability under the reaction conditions [1]. Under the same synthesis protocol, the azide-functionalized linker H₂azideBPDC decomposes, as evidenced by the absence of the azide band (~2120 cm⁻¹) and the appearance of a carbazole band at 3436 cm⁻¹ [1]. The resulting DUT-5-azide also shows poor crystallinity and a low BET surface area (540 m²·g⁻¹), comparable to DUT-5-nitro. This establishes that among chemically reactive functional groups, the nitro moiety offers superior survival during MOF construction.

IR Confirmation
Class-level
1533 / 1355 cm⁻¹ bands intact
Nitro group survives solvothermal MOF conditions
Azide decomposed under same protocol; Dalton Trans.
Functional group compatibility MOF synthesis conditions Post-synthetic modification prerequisites

Post-Synthetic Modification via Nitro-to-Amine Reduction

Although DUT-5-nitro itself exhibits low porosity, the embedded nitro groups can be reduced to amines, generating DUT-5-amine frameworks which subsequently undergo post-synthetic modification (PSM) with reagents such as maleic anhydride, salicylaldehyde, and 2-pyridinecarboxaldehyde without collapsing the framework or significantly decreasing porosity (S_BET remains at 1570 m²·g⁻¹ for DUT-5-amine) [1]. The unsubstituted parent H₂bpdc lacks any handle for such covalent modification. This positions H₂bpdcNO₂ as a latent precursor to amine-functionalized frameworks, whereas direct use of the amino linker H₂bpdcNH₂ may be preferred if immediate amine functionality is required without reduction steps.

PSM Accessibility
Reported
Nitro→amine→PSM; unsubstituted: no handle
Nitro linker enables latent amine functionalization route
PSM with maleic anhydride, salicylaldehyde; Dalton Trans.
Post-synthetic modification Linker reduction MOF functionalization

Application Scenarios for the Nitro Linker in MOF Research


Mixed-Linker Synthesis of High-Surface-Area Nitro-IRMOF-9

Procure 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid alongside unsubstituted [1,1'-biphenyl]-4,4'-dicarboxylic acid (H₂bpdc) to implement the doping protocol described by Conte et al. [1]. The mixed-linker solvothermal reaction with Zn(NO₃)₂·6H₂O in DMF yields WUF-22, a nitro-functionalized IRMOF-9 analogue with a BET surface area of 2497 m²·g⁻¹ and demonstrated CO₂ adsorption capacity. The nitro ligand alone cannot deliver this topology, making the mixed-linker approach the sole route to nitro-decorated IRMOF-9.

Latent Precursor for Post-Synthetically Modifiable MOFs

For MOF syntheses where the amino linker is thermally or chemically incompatible with solvothermal conditions (e.g., potential side reactions of the nucleophilic amine), the nitro linker serves as a stable, unreactive placeholder throughout framework assembly. After MOF formation, the nitro group can be reduced to amine, enabling subsequent covalent PSM with electrophiles such as maleic anhydride or salicylaldehyde, as demonstrated in DUT-5-type systems [1]. This two-step strategy preserves framework integrity while imparting chemical addressability.

Strontium-Organic Frameworks with Nitro-Lined Channels

The mono-nitro linker reacts with Sr(NO₃)₂ under solvothermal conditions to form WUF-15, a porous strontium-organic framework featuring large square (~18 Å) and triangular (~9 Å) channels lined with accessible nitro groups [2]. The dinitro analog is unsuitable for this application due to in situ ligand transformation. The polar nitro-lined pore environment offers potential for selective guest binding, nitroaromatic sensing, or iodine capture, as suggested by the broader literature on nitro-functionalized MOFs.

Nitro-Specific Electronic Effects in DUT-5 Frameworks

Although DUT-5-nitro exhibits low porosity (BET 550 m²·g⁻¹), specific research objectives may require the electron-withdrawing nitro effect on the framework (e.g., tuning the band gap, modulating host-guest charge transfer, or creating specific adsorption sites for polar molecules). The quantitative evidence demonstrates that this linker uniquely delivers these electronic properties within the DUT-5 topology, albeit with a porosity penalty that must be factored into experimental design [1].

Application
Selection Property
Validation Focus
Mixed-linker IRMOF-9 synthesis
Mixed-linker doping protocol
Nitro-IRMOF-9 phase purity and porosity
Latent amine MOF precursor
Nitro stability during synthesis
Post-synthetic reduction and PSM reactivity
Strontium-organic frameworks
Mono-nitro linker integrity
Channel geometry and nitro accessibility
Electronic tuning in DUT-5
Electron-withdrawing nitro effect
Band gap / host-guest charge transfer with porosity trade-off
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